

# Application Notes and Protocols for UMR-106 Cell Culture

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## Compound of Interest

Compound Name: MTR-106  
Cat. No.: B12401228

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Important Clarification: Initial searches indicate a potential confusion between **MTR-106**, a chemical compound and G-quadruplex stabilizer, and UMR-106, a rat osteosarcoma cell line. The following application notes and protocols pertain to the UMR-106 cell line, which is widely used in bone cancer and osteoblast differentiation research. **MTR-106** is a compound that may be used to treat various cancer cell lines, but it is not a cell line itself.

## Introduction to UMR-106 Cells

The UMR-106 cell line is a clonal derivative of a transplantable rat osteosarcoma.<sup>[1]</sup> These cells are a valuable in vitro model for studying osteoblast function, bone cancer biology, and the effects of various therapeutic agents on bone cells.<sup>[2][3]</sup> They are known for their responsiveness to parathyroid hormone (PTH) and prostaglandins, making them particularly useful for research into hormonal regulation of bone metabolism.<sup>[1][2][3]</sup> UMR-106 cells also express receptors for the bone resorbing steroid hormone 1,25-(OH)<sub>2</sub> D<sub>3</sub>.<sup>[1]</sup>

## Cell Line Characteristics

UMR-106 cells are an adherent, epithelial-like cell line derived from a Sprague Dawley rat with osteosarcoma.<sup>[2][3]</sup> They are widely used for tumorigenicity and hormone studies.<sup>[1]</sup>

Characteristic	Description
Organism	Rat ( <i>Rattus norvegicus</i> )
Tissue of Origin	Bone
Disease	Osteosarcoma
Cell Type	Osteoblast
Morphology	Epithelial-like
Growth Mode	Adherent
Receptors	Parathyroid hormone (PTH), Prostaglandins, 1,25-(OH) <sub>2</sub> D <sub>3</sub>

## I. Cell Culture Protocols

### A. Required Materials

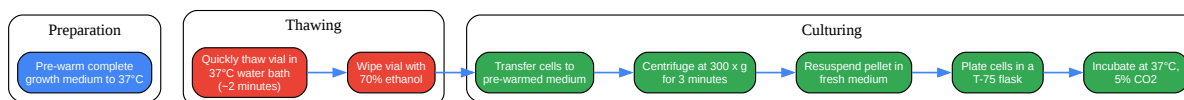
- UMR-106 cells (e.g., ATCC CRL-1661)
- Complete Growth Medium:
  - Dulbecco's Modified Eagle's Medium (DMEM)[\[1\]](#)
  - 10% Fetal Bovine Serum (FBS)[\[1\]](#)
  - 2mM L-Glutamine[\[1\]](#)
- 0.05% Trypsin-EDTA or 0.25% Trypsin, 0.03% EDTA solution[\[1\]](#)
- Phosphate-Buffered Saline (PBS), calcium and magnesium-free
- Sterile tissue culture flasks (T-25 or T-75)
- Sterile serological pipettes and centrifuge tubes
- Water bath, 37°C

- Humidified incubator with 5% CO<sub>2</sub> at 37°C
- Laminar flow hood
- Centrifuge

## B. Thawing and Initial Culture of Cryopreserved Cells

It is crucial to thaw and establish the culture as quickly as possible upon receipt of the frozen vial to ensure high viability.

### Experimental Workflow: Thawing Cryopreserved UMR-106 Cells



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Caption: Workflow for thawing and establishing UMR-106 cell cultures.

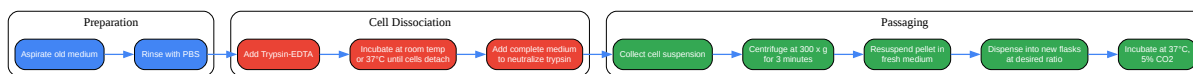
- Preparation: Pre-warm the complete growth medium in a 37°C water bath. It is important to avoid excessive alkalinity of the medium during cell recovery.
- Thawing: Quickly thaw the cryovial by gentle agitation in a 37°C water bath (approximately 2 minutes). To minimize contamination, keep the O-ring and cap out of the water.
- Decontamination: Once thawed, wipe the outside of the vial with 70% ethanol.
- Transfer: Under sterile conditions, transfer the contents of the vial to a centrifuge tube containing 9 ml of pre-warmed complete growth medium.
- Centrifugation: Centrifuge the cell suspension at 300 x g for 3 minutes.

- **Resuspension:** Discard the supernatant and gently resuspend the cell pellet in 10-12 ml of fresh, pre-warmed complete growth medium.
- **Plating:** Transfer the cell suspension to a T-75 culture flask.
- **Incubation:** Place the flask in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Medium Change:** Change the medium 24 hours after plating to remove any residual cryoprotectant.

## C. Subculturing (Passaging) UMR-106 Cells

Subculture UMR-106 cells when they reach 70-80% confluency.<sup>[1]</sup>

Experimental Workflow: Subculturing UMR-106 Cells



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Caption: Workflow for subculturing adherent UMR-106 cells.

- **Preparation:** Aspirate the culture medium from the flask and rinse the cell monolayer with sterile PBS.
- **Dissociation:** Add 1-2 ml of 0.05% Trypsin-EDTA to the flask and incubate at room temperature or 37°C until the cells detach.
- **Neutralization:** Add 6-8 ml of complete growth medium to the flask to neutralize the trypsin.
- **Collection:** Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer to a sterile centrifuge tube.
- **Centrifugation:** Centrifuge the cells at 300 x g for 3 minutes.

- Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Splitting: Split the cells at a ratio of 1:3 to 1:10, which corresponds to a seeding density of  $1-3 \times 10,000$  cells/cm<sup>2</sup>.<sup>[1]</sup>
- Incubation: Place the new flasks in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

## D. Cryopreservation of UMR-106 Cells

For long-term storage, cryopreserve UMR-106 cells in liquid nitrogen vapor phase. Storage at -70°C will result in a loss of viability.

Freezing Medium:

- Complete growth medium (DMEM + 10% FBS + 2mM L-Glutamine)
- 10% Dimethyl sulfoxide (DMSO)

Protocol:

- Follow steps 1-6 of the subculturing protocol.
- Resuspend the cell pellet in cold freezing medium at a concentration of approximately  $2 \times 10^6$  cells/ml.
- Aliquot 1 ml of the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

## II. Treatment Protocols with MTR-106 (as a chemical compound)

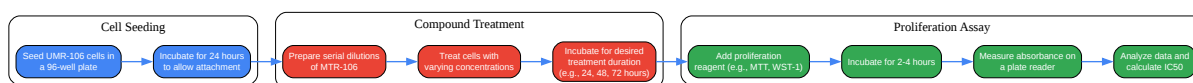
As previously noted, **MTR-106** is a G-quadruplex stabilizer investigated for its anti-cancer properties, particularly in BRCA-deficient cancers.<sup>[4][5]</sup> While specific treatment protocols for

UMR-106 cells with **MTR-106** are not readily available, a general protocol for treating adherent cancer cells with a chemical compound can be adapted.

## A. General Protocol for Compound Treatment

This protocol outlines a general workflow for assessing the effect of a compound like **MTR-106** on UMR-106 cell proliferation.

### Experimental Workflow: Compound Treatment and Proliferation Assay



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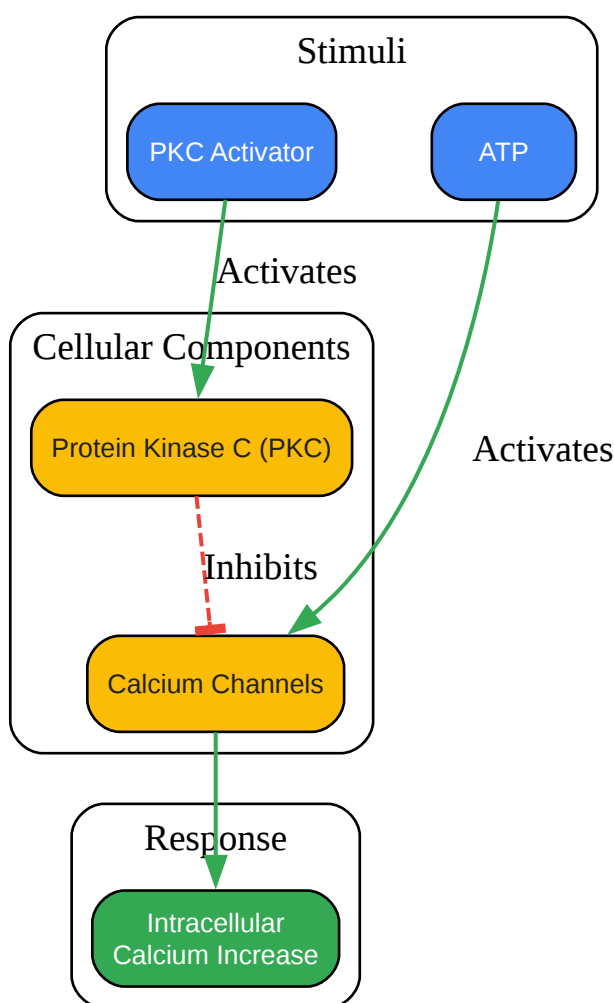
Caption: General workflow for treating UMR-106 cells and assessing proliferation.

- **Cell Seeding:** Seed UMR-106 cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
- **Compound Preparation:** Prepare serial dilutions of **MTR-106** in complete growth medium.
- **Treatment:** Remove the old medium from the cells and add the medium containing the different concentrations of **MTR-106**. Include appropriate controls (e.g., vehicle control).
- **Incubation:** Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- **Proliferation Assay:** Assess cell viability using a suitable assay (e.g., MTT, WST-1) according to the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance and calculate the half-maximal inhibitory concentration (IC50) to determine the potency of **MTR-106**.

### III. Signaling Pathways and Logical Relationships

UMR-106 cells are responsive to various stimuli, including PTH, which activates downstream signaling pathways. Activation of protein kinase C (PKC) in these cells has been shown to inhibit ATP-induced increases in intracellular calcium.[2][3]

Signaling Relationship in UMR-106 Cells



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Caption: Simplified diagram of PKC-mediated inhibition of ATP-induced calcium increase in UMR-106 cells.

This diagram illustrates the known relationship where the activation of Protein Kinase C (PKC) leads to the inhibition of ATP-induced increases in intracellular calcium levels in UMR-106 cells.

[2][3] This pathway is relevant for studies on the complex regulatory networks governing osteoblast activity.

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